![molecular formula C15H13ClFNO3 B5564858 3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5564858.png)

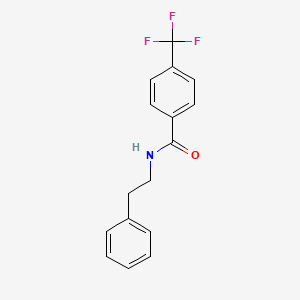

3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The study of methoxybenzaldehyde oxime derivatives, including those with chloro and fluoro substituents, is significant in the fields of organic chemistry and materials science. These compounds are of interest for their potential applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Synthesis Analysis

Synthesis of methoxybenzaldehyde oximes often involves the reaction of the corresponding benzaldehyde with hydroxylamine. For compounds with specific substituents like chloro, fluoro, and methoxy groups, the synthetic route may involve additional steps such as halogenation, methoxylation, and the introduction of the oxime group at the final stage. For instance, a simplified synthesis method has been reported for 3-fluoro-4-methoxybenzaldehyde, showcasing the adaptation of synthetic strategies to introduce specific substituents efficiently (Wang Bao-jie, 2006).

Molecular Structure Analysis

Molecular structure analysis of methoxybenzaldehyde oxime derivatives reveals variations in conformations and hydrogen-bonding patterns depending on the substitution pattern. Crystal structure studies show different arrangements of methoxy groups and oxime units, which significantly influence the compound's physical and chemical properties (L. Gomes et al., 2018).

科学的研究の応用

Radiosynthesis and Biodistribution

One application involves the radiosynthesis and biodistribution of cyclic RGD peptides conjugated with novel fluorinated aldehyde-containing prosthetic groups for quantitative receptor imaging using positron emission tomography (PET). This study explores the use of fluorine-labeled aldehydes, including compounds structurally related to "3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime," to improve the pharmacokinetics and biodistribution profiles of radiotracers for tumor imaging (Glaser et al., 2008).

Enzymatic Catalysis

Research on chloroperoxidase-catalyzed benzylic hydroxylation highlights the enzyme's ability to oxidize specific substrates, including those with methoxy groups, to their corresponding alcohols and aldehydes. This study underscores the enzyme's selectivity and sensitivity to the presence of electron-withdrawing or donating groups, which could inform the enzymatic manipulation of similar compounds (Miller, Tschirret-Guth, & Ortiz de Montellano, 1995).

Photocatalytic Oxidation

Selective photocatalytic oxidation of benzyl alcohol and its derivatives to corresponding aldehydes has been studied, demonstrating high conversion and selectivity on a TiO2 photocatalyst under an O2 atmosphere. This method, applicable under both UV-light and visible light irradiation, offers insights into the photocatalytic activity that could be applicable to the oxidation of "3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime" and its derivatives (Higashimoto et al., 2009).

Anticancer Activity

The synthesis and anticancer activity of fluorinated analogues of combretastatin A-4, utilizing fluorinated benzaldehydes, underscore the importance of structural modifications in enhancing biological activity. This research could guide the development of anticancer agents using structurally related compounds (Lawrence et al., 2003).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(NE)-N-[[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNO3/c1-20-14-7-11(8-18-19)6-13(16)15(14)21-9-10-2-4-12(17)5-3-10/h2-8,19H,9H2,1H3/b18-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMIZLTVVKZIAI-QGMBQPNBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=NO)Cl)OCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=N/O)Cl)OCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B5564779.png)

![4-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5564793.png)

![5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-isopropyl-4-methylpyrimidine](/img/structure/B5564804.png)

![N,N-dimethyl-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5564805.png)

![N-{rel-(3R,4S)-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-propyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5564812.png)

![N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5564817.png)

![1-tert-butyl-N-[3-(1H-indazol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5564824.png)

![N-{(3R*,4R*)-1-[(5-chloro-2-thienyl)carbonyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5564831.png)

![1-[3-(1-naphthyl)acryloyl]pyrrolidine](/img/structure/B5564832.png)

![3-ethyl-5-{(2S)-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5564843.png)

![3-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5564851.png)

![7-[(2-pyridin-3-ylpyrimidin-5-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5564864.png)

![1-(cyclopentylcarbonyl)-N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B5564867.png)